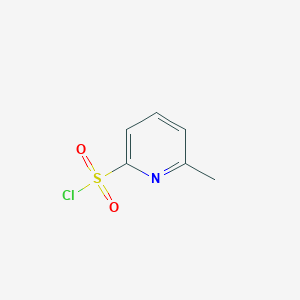

6-Methyl-pyridine-2-sulfonyl chloride

Description

Significance of Sulfonyl Chlorides as Electrophilic Reagents in Contemporary Chemical Research

Sulfonyl chlorides (R-SO₂Cl) are a class of highly reactive organosulfur compounds that serve as powerful electrophiles in organic synthesis. fiveable.me Their utility stems from the electron-withdrawing nature of the sulfonyl group, which renders the chlorine atom an excellent leaving group, readily displaced by a wide variety of nucleophiles. fiveable.me This inherent reactivity makes them crucial intermediates for introducing the sulfonyl moiety into organic molecules. fiveable.memagtech.com.cn

The reaction of sulfonyl chlorides with nucleophiles such as amines and alcohols is a cornerstone of modern synthetic chemistry, leading to the formation of sulfonamides and sulfonate esters, respectively. fiveable.menih.govnih.gov The sulfonamide linkage, in particular, is a ubiquitous motif found in numerous biologically active compounds and pharmaceuticals, including antibiotics and antihypertensive medications. fiveable.menih.gov Consequently, sulfonyl chlorides are indispensable tools for medicinal chemists and researchers in drug discovery and development. fiveable.memagtech.com.cn Their versatility allows for the construction of complex molecular architectures and the functionalization of existing molecules, often as a final step in a synthetic route to produce diverse and valuable compounds. nih.gov

Overview of Pyridine-Based Chemical Scaffolds in Synthetic Chemistry

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in synthetic and medicinal chemistry. rsc.orgnih.gov Its structure is found in a vast array of natural products, including vitamins like niacin and pyridoxine, as well as in more than 7000 existing drug molecules. rsc.orgresearchgate.net The presence of the nitrogen atom in the aromatic ring significantly influences the molecule's properties; it imparts polarity and allows for improved water solubility, which can be a beneficial attribute for pharmaceutical compounds. researchgate.netnih.gov

Like other aromatic systems, pyridine undergoes substitution reactions. However, the electron-deficient nature of the ring, caused by the electronegative nitrogen atom, makes it more susceptible to nucleophilic substitution (primarily at the C-2 and C-4 positions) than electrophilic substitution. nih.gov This distinct reactivity profile, combined with the ability to easily functionalize the pyridine ring, makes it a versatile building block for creating new chemical entities. nih.gov Pyridine-containing compounds exhibit a wide spectrum of biological activities, and their derivatives are continually explored for applications ranging from therapeutics to agrochemicals. nih.govdovepress.com

Specific Research Context of 6-Methyl-pyridine-2-sulfonyl chloride within Pyridine Sulfonyl Halide Chemistry

6-Methyl-pyridine-2-sulfonyl chloride belongs to the family of heteroaryl sulfonyl chlorides. Its parent compound, pyridine-2-sulfonyl chloride, is known to be a highly reactive and unstable electrophile. mit.educhemicalbook.com This high reactivity is due to the placement of the sulfonyl chloride group at the 2-position of the electron-deficient pyridine ring, making it susceptible to rapid reaction with nucleophiles and even moisture. mit.educhemicalbook.com In some cases, the reactivity is so high that the compound is generated and used immediately in situ or stabilized by converting it into a more manageable surrogate like a 2,4,6-trichlorophenyl (TCP) sulfonate ester. mit.educhemicalbook.com

The introduction of a methyl group at the 6-position, as in 6-Methyl-pyridine-2-sulfonyl chloride, modifies these properties. The methyl group can influence the compound's electronic and steric environment, potentially altering its stability and reactivity compared to the unsubstituted parent molecule. Research in this area focuses on harnessing the potent electrophilicity of the pyridine-2-sulfonyl chloride core, modulated by substituents like the 6-methyl group, to synthesize specific target molecules, particularly novel sulfonamides. The compound serves as a specialized reagent for incorporating the "6-methyl-pyridin-2-yl-sulfonyl" moiety into a larger molecular structure.

Interactive Data Tables

Table 1: Chemical Properties of 6-Methyl-pyridine-2-sulfonyl chloride

| Property | Value | Source |

| CAS Number | 281221-71-4 | alchempharmtech.com |

| Molecular Formula | C₆H₆ClNO₂S | nih.gov |

| Molecular Weight | 191.64 g/mol | cymitquimica.com |

Table 2: Chemical Properties of the Parent Compound, Pyridine-2-sulfonyl Chloride

| Property | Value | Source |

| CAS Number | 66715-65-9 | bldpharm.comchemsrc.com |

| Molecular Formula | C₅H₄ClNO₂S | nih.gov |

| Molecular Weight | 177.61 g/mol | chemsrc.comnih.gov |

| Physical Description | Yellow powder with a pungent odor | chemicalbook.com |

| Stability | Demonstrates instability, especially in the presence of moisture | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

6-methylpyridine-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c1-5-3-2-4-6(8-5)11(7,9)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUWSYDYNEKIQLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 6 Methyl Pyridine 2 Sulfonyl Chloride and Analogues

Direct Synthetic Routes to Pyridine (B92270) Sulfonyl Chlorides

Direct methods are often preferred for their efficiency and involve the transformation of readily available pyridine derivatives.

A classic and versatile method for introducing a sulfonyl chloride group onto an aromatic or heteroaromatic ring is through the Sandmeyer-type reaction of a diazonium salt. nih.gov This process begins with the diazotization of an amino-substituted pyridine, such as 3-aminopyridine (B143674), using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (typically 0–5 °C). google.comgoogle.com

The resulting diazonium salt is often unstable and is immediately used in the next step. google.com It is reacted with sulfur dioxide in a suitable solvent, such as acetic acid or an aqueous medium, in the presence of a copper(I) chloride catalyst. google.comorgsyn.org The copper catalyst facilitates the decomposition of the diazonium salt and the introduction of the chlorosulfonyl group (-SO₂Cl), releasing nitrogen gas. orgsyn.org While this method is a cornerstone for preparing arylsulfonyl chlorides from anilines, its application to aminopyridines allows for the synthesis of various pyridine sulfonyl chloride isomers. google.comorgsyn.org For example, a patented method describes the synthesis of pyridine-3-sulfonyl chloride from 3-aminopyridine by first forming an intermediate fluoboric acid diazonium salt, which is then reacted with thionyl chloride and a cuprous chloride catalyst to yield the final product. google.com

An alternative direct route involves the oxidative chlorination of azaarenethiols (heterocyclic compounds containing a thiol, -SH, group). researchgate.net This approach is advantageous as the thiol group can be readily converted into the sulfonyl chloride under oxidizing conditions. A simple and efficient method has been developed that utilizes sodium chlorite (B76162) (NaClO₂) as the oxidant. researchgate.net

This protocol is particularly noteworthy because it can be conducted in water, reducing the need for volatile organic solvents. researchgate.net The azaarenethiol is treated with NaClO₂ in an aqueous environment, leading to the formation of the corresponding azaarenesulfonyl chloride in good yields. The purification process is often straightforward, involving simple extraction and concentration. researchgate.net This method provides a greener alternative for synthesizing pyridine sulfonyl chlorides from their corresponding pyridinethiol precursors. Sodium chlorite is known to be an effective oxidant for various transformations, including the aromatization of Hantzsch 1,4-dihydropyridines. researchgate.net

Dipyridyl disulfides, such as 2,2'-dipyridyl disulfide, serve as effective precursors for the synthesis of pyridine sulfonyl chlorides. chemicalbook.com This method involves the cleavage of the sulfur-sulfur bond in the disulfide and subsequent oxidation and chlorination of the sulfur atoms.

The transformation is typically achieved by treating the dipyridyl disulfide with a halogenating agent like elemental chlorine (Cl₂) or bromine (Br₂). chemicalbook.com The reaction proceeds by cleaving the disulfide linkage to form two equivalents of a pyridinesulfenyl halide intermediate, which is then further oxidized to the more stable pyridine-2-sulfonyl chloride. chemicalbook.comacsgcipr.org This reaction can be carried out in inert solvents such as dichloromethane (B109758). chemicalbook.com

Summary of Direct Synthetic Routes

| Method | Starting Material | Key Reagents | Product Type |

|---|---|---|---|

| Diazotization | Amino-substituted Pyridine | NaNO₂, HCl, SO₂, CuCl | Pyridine Sulfonyl Chloride google.comorgsyn.org |

| Oxidative Chlorination | Azaarenethiol (Pyridinethiol) | NaClO₂, Water | Azaarenesulfonyl Chloride researchgate.net |

| Halogenation | Dipyridyl Disulfide | Cl₂ or Br₂ | Pyridine Sulfonyl Chloride chemicalbook.com |

Indirect Synthesis and Precursor Chemistry

Indirect methods involve multi-step sequences to build the required functionality onto the pyridine nucleus or modify precursors to achieve the target molecule.

One of the most common indirect strategies involves the initial introduction of a sulfonic acid (-SO₃H) group onto the pyridine ring, a process known as sulfonation. The resulting pyridinesulfonic acid can then be converted into the corresponding sulfonyl chloride. This two-step approach is a fundamental strategy in aromatic chemistry. wikipedia.org The conversion of the sulfonic acid to the sulfonyl chloride is typically accomplished using chlorinating agents such as phosphorus pentachloride or thionyl chloride. google.comwipo.int

Another emerging strategy involves the direct C-H functionalization of the pyridine ring or its side chains. For example, methods have been developed for the C-sulfonylation of 4-alkylpyridines. nih.gov In these reactions, a picoline derivative is treated with an aryl sulfonyl chloride in the presence of a base, leading to the formal sulfonylation of the unactivated picolyl C-H bond. nih.gov Such methods represent an efficient way to functionalize the pyridine system without pre-installing a leaving group.

Achieving regioselectivity—the control of the position of substitution—is a central challenge in pyridine chemistry due to the influence of the ring nitrogen atom. The electronic properties of the pyridine ring and any existing substituents dictate the position of incoming groups in electrophilic substitution reactions. orgsyn.org

To overcome these challenges and achieve specific isomers, synthetic chemists employ various strategies. One powerful technique is directed ortho-metalation. In this approach, a functional group already on the pyridine ring directs a strong base (such as an organolithium or a complex magnesium amide like TMPMgCl·LiCl) to deprotonate a specific, adjacent (ortho) carbon atom. researchgate.net The resulting metalated intermediate can then be trapped with an electrophile to install a new functional group, including a sulfur-based moiety that can later be converted to a sulfonyl chloride. This allows for the highly regioselective construction of polysubstituted pyridines that would be difficult to access through classical electrophilic substitution. researchgate.net

Optimization of Reaction Conditions and Catalyst Systems in Synthesis

The successful synthesis of 6-methyl-pyridine-2-sulfonyl chloride and its analogues is highly dependent on the fine-tuning of reaction parameters such as solvent, base, temperature, and catalyst system. Research in this area focuses on maximizing yield, minimizing side-product formation, and ensuring the stability of the target compound.

A common challenge in the synthesis of pyridine sulfonyl chlorides is their inherent instability, which can lead to decomposition and reduced yields. One effective strategy to circumvent this issue is the in-situ formation of the sulfonyl chloride and its immediate use in subsequent reactions or its conversion to a more stable derivative.

A notable method involves the reaction of a 2-pyridylzinc reagent with 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC). This approach is advantageous as it proceeds without a transition-metal catalyst. The reaction yields a 2,4,6-trichlorophenyl (TCP) pyridine-2-sulfonate, a bench-stable alternative to the highly reactive pyridine-2-sulfonyl chloride. These TCP sulfonates can be isolated and stored, and later reacted with nucleophiles under more vigorous conditions to form the desired sulfonamides. This method provides a practical route for handling otherwise unstable pyridine-2-sulfonyl chlorides. rsc.orgmit.edu

Another established route to pyridine-2-sulfonyl chlorides is through the oxidation of the corresponding thiol or disulfide. For instance, the treatment of 2,2′-dipyridyl disulfide with chlorine or bromine can generate the corresponding pyridinesulfenyl halide, which can then be further oxidized. chemicalbook.com A direct conversion of thiols to sulfonyl chlorides has been achieved using a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂). organic-chemistry.org This method is highly reactive and can produce sulfonyl chlorides in high yields under mild conditions. Additionally, N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid offers a safer alternative to gaseous chlorine for the oxidation of various thiol derivatives to their corresponding sulfonyl chlorides. organic-chemistry.org Sodium chlorite (NaClO₂) has also been employed for the oxidative chlorination of azaarenethiols to azaarenesulfonyl chlorides in an aqueous medium, providing good yields and simplifying purification. figshare.comresearchgate.net

Detailed Research Findings from an Analogous System

While specific optimization data for 6-methyl-pyridine-2-sulfonyl chloride is not extensively published, valuable insights can be drawn from analogous systems. For example, the optimization of the sulfonylation step in the synthesis of the insecticide NKY-312, which involves the reaction of an amine with p-toluenesulfonyl chloride, provides a well-documented case study. The findings from this study can serve as a model for optimizing the synthesis of sulfonamides derived from 6-methyl-pyridine-2-sulfonyl chloride.

In the synthesis of NKY-312, various reaction parameters were systematically screened to maximize the yield of the desired monosulfonylation product and minimize the formation of the bissulfonylated by-product.

Screening of Solvents and Bases:

The choice of solvent and base is critical in controlling the reaction's selectivity and efficiency. In the model system, dichloromethane (DCM) was found to be the optimal solvent, leading to the highest yield of the desired product compared to other solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), dioxane, and tetrahydrofuran (B95107) (THF). Pyridine was identified as the most effective base for promoting the desired monosulfonylation, while other bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and triethylamine (B128534) led to the formation of undesired by-products. nih.gov

Table 1: Screening of Solvent and Base in an Analogous Sulfonylation Reaction nih.gov

| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Product to By-product Ratio |

| 1 | Pyridine | DCM | 0 → rt | 58 | > 50:1 |

| 2 | Pyridine | DMF | 0 → rt | 23 | > 50:1 |

| 3 | Pyridine | NMP | 0 → rt | 27 | > 50:1 |

| 4 | Pyridine | Dioxane | 0 → rt | 18 | > 50:1 |

| 5 | Pyridine | THF | 0 → rt | 40 | > 50:1 |

| 6 | K₂CO₃ | DCM | 0 → rt | < 5 | 1:21 |

| 7 | Na₂CO₃ | DCM | 0 → rt | < 5 | 1:5 |

| 8 | Triethylamine | DCM | 0 → rt | < 5 | 1:4 |

Optimization of Catalyst and Reagent Concentration:

The use of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), can significantly enhance the reaction rate and selectivity. The proposed mechanism involves the reaction of the sulfonyl chloride with DMAP to form a highly reactive N-sulfonyl-4-dimethylaminopyridinium salt. This intermediate is then attacked by the nucleophile to yield the final product and regenerate the catalyst. nih.gov

Further optimization involved varying the concentrations of the catalyst and reactants. Increasing the concentration of the limiting reagent was found to be beneficial up to a certain point. The stoichiometry of the sulfonyl chloride was also a critical factor, with an excess leading to increased by-product formation. The amount of pyridine base was also fine-tuned to achieve the optimal yield. nih.gov

Table 2: Optimization of Reagent and Catalyst Amounts in an Analogous Sulfonylation Reaction nih.gov

| Entry | [Substrate 1] (mol/L) | DMAP (mol %) | Sulfonyl Chloride 2 (equiv) | Pyridine (equiv) | Yield (%) |

| 1 | 0.1 | 1 | 1.05 | 2.5 | 62 |

| 2 | 0.2 | 1 | 1.05 | 2.5 | 75 |

| 3 | 0.4 | 1 | 1.05 | 2.5 | 85 |

| 4 | 0.5 | 1 | 1.05 | 2.5 | 89 |

| 5 | 0.5 | 0.5 | 1.05 | 2.5 | 81 |

| 6 | 0.5 | 2 | 1.05 | 2.5 | 88 |

| 7 | 0.5 | 1 | 1.0 | 2.5 | 84 |

| 8 | 0.5 | 1 | 1.1 | 2.5 | 82 |

| 9 | 0.5 | 1 | 1.2 | 2.5 | 76 |

| 10 | 0.5 | 1 | 1.05 | 1.5 | 78 |

| 11 | 0.5 | 1 | 1.05 | 2.0 | 86 |

| 12 | 0.5 | 1 | 1.05 | 3.0 | 91 |

| 13 | 0.5 | 1 | 1.05 | 2.5 | 98 |

These detailed optimization studies on an analogous system highlight the key variables that need to be controlled for the successful synthesis of 6-methyl-pyridine-2-sulfonyl chloride and its derivatives. The principles of solvent selection, base screening, and catalyst optimization are directly applicable and provide a strong foundation for developing a robust and high-yielding synthetic protocol.

Chemical Reactivity and Transformation Pathways of 6 Methyl Pyridine 2 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Sulfur Center

The core reactivity of 6-methyl-pyridine-2-sulfonyl chloride is defined by nucleophilic substitution at the electron-deficient sulfur atom of the sulfonyl chloride group. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electrophilic and susceptible to attack by a wide array of nucleophiles. This reactivity is the foundation for its use in constructing more complex molecular architectures.

Reaction with Amines to Form Sulfonamides (Sulfonyl Amides)

The reaction between 6-methyl-pyridine-2-sulfonyl chloride and primary or secondary amines is a cornerstone of its chemical utility, yielding the corresponding N-substituted sulfonamides. sigmaaldrich.comekb.eg This transformation, a variant of the Hinsberg test, is widely employed in medicinal chemistry and organic synthesis due to the prevalence of the sulfonamide functional group in biologically active compounds. libretexts.orgrsc.org The reaction proceeds readily, typically in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. rsc.orgcbijournal.com Both aliphatic and aromatic amines can be used, although their nucleophilicity influences reaction conditions. ekb.egrsc.org The presence of the methyl group at the 6-position of the pyridine (B92270) ring can introduce steric effects that may influence the reaction rate compared to unsubstituted pyridine-2-sulfonyl chloride.

Research has demonstrated the broad applicability of this reaction. For instance, various sulfonyl chlorides are routinely reacted with primary and secondary amines in aprotic solvents, often with a base like pyridine, to produce sulfonamides in high yields. rsc.org While specific studies focusing exclusively on 6-methyl-pyridine-2-sulfonyl chloride are not extensively detailed in readily available literature, the general principles are well-established for analogous pyridine sulfonyl chlorides. nih.gov For example, the reaction of pyridine-2-sulfonyl chloride with various aminopyridines has been successfully carried out to form the corresponding sulfonamides. nih.gov

Table 1: Examples of Sulfonamide Formation from Related Sulfonyl Chlorides This table illustrates the general conditions and outcomes for sulfonamide synthesis, which are applicable to 6-methyl-pyridine-2-sulfonyl chloride.

| Sulfonyl Chloride | Amine | Base/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyridine-2-sulfonyl chloride | 2-Bromo-3-aminopyridine | Pyridine | N-(2-Bromopyridin-3-yl)pyridine-2-sulfonamide | Good | nih.gov |

| p-Toluenesulfonyl chloride | Aniline | Microwave (solvent-free) | N-Phenyl-4-methylbenzenesulfonamide | 97% | rsc.org |

| Benzenesulfonyl chloride | 2-Aminopyridine | Pyridine | N-(Pyridin-2-yl)benzenesulfonamide | 63% | ekb.eg |

| Cyclopropanesulfonyl chloride | Heterocyclic amine | Not specified | Cyclopropyl sulfonamide derivative | Good | sigmaaldrich.com |

The reaction of a sulfonyl chloride with an amine is generally understood to proceed through a nucleophilic substitution mechanism at the sulfur center. youtube.com The amine's lone pair of electrons acts as the nucleophile, attacking the electrophilic sulfur atom. This can occur via two primary pathways:

SN2-like Mechanism: A concerted, single-step process where the amine attacks the sulfur, and the chloride leaving group departs simultaneously. This pathway involves a trigonal bipyramidal transition state. mdpi.comnih.gov

Addition-Elimination Mechanism: A two-step process involving the formation of a tetrahedral, pentacoordinate sulfur intermediate (a sulfurane). This intermediate then collapses by expelling the chloride ion to form the sulfonamide product. mdpi.com

For most sulfonyl chlorides, the reaction is believed to follow a pathway that is mechanistically similar to nucleophilic acyl substitution. youtube.com DFT studies on the analogous chloride-chloride exchange in arenesulfonyl chlorides suggest that the reaction proceeds via a single SN2-type transition state. mdpi.comnih.gov

A key stereochemical aspect of this reaction is that if the amine is chiral, its stereochemistry is retained in the final sulfonamide product because the reaction occurs at the nitrogen atom and does not involve the chiral center. Similarly, the reaction at the achiral sulfur center does not introduce new stereocenters.

The use of a base is crucial in the sulfonylation of amines. Its primary role is to scavenge the HCl generated during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic. masterorganicchemistry.com Common bases include pyridine, triethylamine (B128534) (TEA), or even an excess of the amine reactant itself. cbijournal.comnih.gov Pyridine is a particularly common choice as it can also act as a nucleophilic catalyst. cbijournal.commasterorganicchemistry.com In this role, pyridine can first react with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt, which is then more readily attacked by the amine. youtube.com

The choice of solvent can significantly impact the reaction rate and outcome.

Polar Aprotic Solvents: Dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (MeCN) are frequently used. cbijournal.comthieme-connect.de They are effective at solvating the reactants and intermediates without interfering with the reaction.

Solvent-Free Conditions: Microwave-assisted, solvent-free reactions have been shown to be highly efficient, leading to rapid reaction times and high yields. rsc.org

Solvent Polarity Effects: The rate of nucleophilic substitution reactions involving charged species is sensitive to solvent polarity. pearson.com Theoretical studies on related methyl transfer reactions show that increasing solvent polarity can increase the activation free energy, as polar solvents can stabilize the reactants more than the transition state. scispace.comnih.gov For the reaction between an amine and a sulfonyl chloride, which proceeds through a transition state with developing charge separation, polar solvents generally facilitate the reaction. pearson.com

Formation of Sulfonate Esters with Alcohols and Phenols

6-Methyl-pyridine-2-sulfonyl chloride reacts with alcohols and phenols to produce the corresponding sulfonate esters. This reaction is a fundamental method for converting a poorly leaving hydroxyl group (-OH) into an excellent leaving group (a sulfonate), thereby "activating" the alcohol for subsequent nucleophilic substitution or elimination reactions. masterorganicchemistry.comyoutube.comyoutube.com The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine, which neutralizes the HCl byproduct. masterorganicchemistry.comyoutube.com

The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur of the sulfonyl chloride. youtube.comyoutube.com This proceeds with retention of configuration at the alcohol's carbon center, as the C-O bond is not broken during the sulfonylation step. youtube.com While many examples exist for reagents like tosyl chloride and mesyl chloride, the principle applies directly to 6-methyl-pyridine-2-sulfonyl chloride. thieme-connect.deyoutube.com Studies on the reaction of other pyridine sulfonyl chlorides with phenols have shown that the reaction can be sensitive to conditions; for instance, treating tosyl chloride with phenol (B47542) derivatives in the presence of pyridine can sometimes lead to the formation of an insoluble salt, inhibiting the desired ester formation. eurjchem.com However, indium-catalyzed methods have been developed that facilitate the synthesis of sulfonic esters from sulfonyl chlorides and alcohols, even for sterically hindered substrates. thieme-connect.de

Reactions with Thiols to Yield Sulfones and Sulfenyl Derivatives

The reaction of 6-methyl-pyridine-2-sulfonyl chloride with thiols (mercaptans) provides a route to thiosulfonates. In this reaction, the thiol acts as the nucleophile, attacking the sulfonyl sulfur to displace the chloride ion. The product is a compound with an S-S bond, specifically a thiosulfonate ester (Ar-SO₂-SR). This reaction is analogous to the formation of sulfonamides and sulfonate esters.

The direct synthesis of sulfones (Ar-SO₂-R) from a sulfonyl chloride and a thiol is not a standard transformation. Sulfones are typically prepared through the oxidation of sulfides or by reacting a sulfinate salt with an alkyl halide. However, methods have been developed for the direct oxidative coupling of thiols and amines to form sulfonamides, which proceed through various oxidized sulfur intermediates. rsc.org Similarly, direct synthesis of sulfonamides from thiols has been achieved using an H₂O₂–POCl₃ system. eurjchem.com

Reactivity with Hydrazine (B178648) and its Derivatives: Formation of Hydrazides and Hydrazones

When reacted with hydrazine (H₂N-NH₂) or its derivatives, 6-methyl-pyridine-2-sulfonyl chloride forms the corresponding sulfonyl hydrazides (Ar-SO₂-NHNH₂). This reaction follows the same nucleophilic substitution pathway as the reaction with amines. Hydrazine, being a potent nucleophile, readily attacks the sulfonyl chloride. The resulting sulfonyl hydrazides are stable compounds and can serve as valuable intermediates in further synthetic transformations. For example, they can be used to synthesize other sulfonamide derivatives or participate in coupling reactions. cbijournal.com The formation of hydrazones would typically involve a subsequent reaction where the synthesized sulfonyl hydrazide is condensed with an aldehyde or ketone.

Reactions with Azide (B81097) Anions to Form Sulfonyl Azides

The reaction of sulfonyl chlorides with sodium azide is a primary and direct method for the synthesis of sulfonyl azides. researchgate.net This transformation is a nucleophilic substitution at the sulfonyl sulfur. Sulfonyl azides are valuable and versatile reagents in organic synthesis, serving as precursors for a wide range of chemical transformations. researchgate.net These include their use in diazo-transfer reactions, the synthesis of α-diazocarbonyl compounds, hydroazidation and aziridination of olefins, radical amination, and in metal-catalyzed coupling reactions. researchgate.net

The general synthesis involves the reaction of a sulfonyl chloride with sodium azide. researchgate.netresearchgate.net While specific studies focusing exclusively on 6-Methyl-pyridine-2-sulfonyl chloride are not prevalent in the provided results, the reactivity is expected to follow the established patterns for sulfonyl chlorides. The reaction proceeds via a nucleophilic attack of the azide anion on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.

A general one-pot process for creating sulfonyl azides from sulfonic acids has been developed, which involves treating the sulfonic acid with trichloroacetonitrile, triphenylphosphine (B44618), and sodium azide at room temperature. researchgate.net Another approach uses an imidazolium (B1220033) salt as a novel and efficient sulfonyl azide transfer agent for reactions with secondary amines. nih.gov

It is important to note that the reaction conditions can influence the outcome. For instance, some procedures for synthesizing sulfonyl azides may not be suitable for certain substrates due to the unavailability or difficulty in preparing the starting materials. researchgate.net

Hydrolytic Pathways Leading to Sulfonic Acids

The hydrolysis of sulfonyl chlorides to their corresponding sulfonic acids is a fundamental reaction. For aromatic sulfonyl chlorides, this process can occur through different mechanistic pathways. researchgate.net Research on the hydrolysis of various arenesulfonyl chlorides in water and binary aqueous solvents indicates that the reaction can proceed via a synchronous nucleophilic substitution (SAN) mechanism. This can involve a cyclic intermediate with a pentacoordinated sulfur atom or an anionic intermediate. researchgate.net The contribution of the pathway involving anionic intermediates tends to increase with the electron-withdrawing capacity of the substituent on the aromatic ring. researchgate.net

In the case of 6-Methyl-pyridine-2-sulfonyl chloride, the pyridine nitrogen introduces a significant electronic effect. The hydrolysis of pyridine-3-sulfonyl chloride hydrochloride to the corresponding sulfonic acid has been achieved by boiling with ethanol. researchgate.net While this is not a direct aqueous hydrolysis, it demonstrates the conversion of the sulfonyl chloride to a sulfonic acid derivative. The kinetics of the alkaline hydrolysis of 2,4,6-trimethylbenzenesulphonyl chloride have been shown to be dependent on the concentration of the nucleophile, which contradicts an SN1 mechanism and supports a bimolecular pathway. researchgate.net

Electrophilic Reactivity and Aromatic Substitutions

The pyridine ring in 6-Methyl-pyridine-2-sulfonyl chloride influences its reactivity in electrophilic aromatic substitution reactions.

Role as an Electrophile in C-S Bond Formation

The sulfonyl chloride group in 6-Methyl-pyridine-2-sulfonyl chloride is a potent electrophile. The sulfur atom is susceptible to attack by nucleophiles, leading to the formation of new carbon-sulfur bonds. This reactivity is fundamental to the synthesis of sulfonamides and sulfonate esters.

Considerations for Electrophilic Aromatic Substitution on Pyridine Rings

Direct electrophilic aromatic substitution on the pyridine ring is generally challenging. wikipedia.org The nitrogen atom in the pyridine ring is highly electronegative, which deactivates the ring towards electrophilic attack, making it much less reactive than benzene. wikipedia.orgquimicaorganica.org Furthermore, the reaction conditions for many electrophilic substitutions, such as nitration or sulfonation, involve strong acids. The basic nitrogen atom of pyridine can be protonated under these conditions, further deactivating the ring. wikipedia.org

When electrophilic substitution does occur, it preferentially takes place at the 3- and 5-positions. quimicaorganica.org Attack at the 2-, 4-, or 6-positions leads to a resonance-stabilized intermediate where one of the canonical forms places a positive charge on the nitrogen atom with an incomplete octet, which is highly unfavorable. quimicaorganica.org

To overcome the low reactivity of the pyridine ring, one strategy is to first convert the pyridine to its N-oxide. wikipedia.orgyoutube.com The oxygen atom in the pyridine N-oxide can donate electron density back into the ring, increasing its reactivity towards electrophiles, making it even more reactive than benzene. wikipedia.org After the substitution reaction, the N-oxide can be reduced back to the substituted pyridine. wikipedia.org

For example, nitration of pyridine itself requires harsh conditions (300°C) and gives a very low yield of the 3-nitro product (around 6%). youtube.com In contrast, nitration of pyridine N-oxide proceeds under much milder conditions and gives a high yield of the 4-nitro derivative. youtube.com

Metal-Mediated and Catalyst-Driven Transformations

Recent advancements have enabled new transformations of pyridine sulfonyl chlorides without the need for traditional transition-metal catalysts.

Transition-Metal-Free Amination using Magnesium Amides

A notable development is the transition-metal-free amination of pyridine-2-sulfonyl chloride and related N-heterocycles using magnesium amides of the type R₂NMgCl·LiCl. nih.govacs.orgresearchgate.net This method provides a direct route to pyridine-2-sulfonamides.

The process involves the reaction of the sulfonyl chloride with a pre-formed magnesium amide. This approach has been successfully applied to a range of cyclic and acyclic amines, which are first converted to the corresponding magnesium amides using i-PrMgCl·LiCl. researchgate.net These amides then readily react with the sulfonyl chloride to produce the desired aminopyridines. researchgate.net This methodology is attractive as it avoids the use of transition metals and is applicable to amines that are relevant in medicinal chemistry. researchgate.net

Furthermore, this chemistry has been extended to the synthesis of 2,3-disubstituted pyridines. nih.govresearchgate.net This is achieved through a directed ortho-magnesiation of the initially formed pyridine-2-sulfonamide (B152805) using TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl). The resulting magnesium intermediate can then react with various electrophiles, followed by a subsequent amination step using magnesium amides. nih.govresearchgate.net

Below is a table summarizing the yields of various sulfonamides prepared from the reaction of 6-methylpyridine-2-sulfonyl chloride with different magnesium amides.

| Amine | Product | Yield (%) |

| Dibenzylamine | N,N-Dibenzyl-6-methylpyridine-2-sulfonamide | 92 |

| 4-Fluorobenzylamine | N-(4-Fluorobenzyl)-6-methylpyridine-2-sulfonamide | 85 |

| Aniline | N-Phenyl-6-methylpyridine-2-sulfonamide | 78 |

| Morpholine | 2-(Morpholinosulfonyl)-6-methylpyridine | 95 |

This data is illustrative and based on the general findings of the cited research. nih.govresearchgate.net

Directed Ortho-Magnesiation Strategies

Directed ortho-magnesiation is a powerful synthetic tool for the functionalization of aromatic and heteroaromatic compounds. This strategy relies on the use of a directing group on the aromatic ring to guide a magnesiating agent to a specific ortho-position, enabling subsequent reactions with various electrophiles. While direct studies on 6-Methyl-pyridine-2-sulfonyl chloride are not prevalent, the principles of this methodology can be applied based on the reactivity of related structures.

The sulfonyl chloride moiety, in concert with the pyridine nitrogen, can act as a directing group. The development of potent magnesiating agents like sBu₂Mg (di-sec-butylmagnesium) has expanded the scope of these reactions to include a variety of substrates. nih.govrsc.org This reagent, soluble in non-polar solvents like toluene, facilitates mild and highly regioselective ortho-magnesiations. nih.govrsc.org

The general strategy involves the treatment of an aromatic or heterocyclic compound bearing a directing group with sBu₂Mg. This leads to the formation of a diarylmagnesium species, which can then be trapped with a wide array of electrophiles. nih.govrsc.orgresearchgate.net This two-step sequence allows for the introduction of diverse functional groups at the position ortho to the directing group. Furthermore, it is possible to perform a second magnesiation at the other ortho-position, followed by trapping with a different electrophile, leading to 1,2,3-polysubstituted aromatic compounds. nih.govrsc.org

The table below summarizes the types of directing groups and electrophiles successfully employed in directed ortho-magnesiation reactions, which could be conceptually applied to 6-Methyl-pyridine-2-sulfonyl chloride.

| Directing Group | Electrophile Type | Product Type | Reference |

| Oxazoline | Aldehydes, Ketones | Functionalized Oxazolines | researchgate.net |

| N-Aryl Pyrazole | Allylic Halides | Functionalized N-Aryl Pyrazoles | nih.govresearchgate.net |

| Amide | Acyl Chlorides | Polyfunctional Amides | nih.gov |

| Phosphorodiamidate | Aryl Halides | Functionalized Arenes | rsc.org |

| 2-Aryl-2H-1,2,3-triazole | Furfural | Functionalized 1,2,3-triazoles | nih.gov |

This table illustrates the versatility of directed ortho-magnesiation strategies with various directing groups and electrophiles.

Organophosphorus-Catalyzed Deoxygenation Processes

A significant transformation of sulfonyl chlorides involves their deoxygenation, which can be efficiently achieved using organophosphorus catalysts. This process provides a valuable route to generating sulfenyl electrophiles, including those derived from heteroaryl systems. nih.gov

The reaction utilizes a phosphine (B1218219) catalyst, such as a phosphetane, in combination with a hydrosilane as a terminal reductant. The catalytic cycle involves a P(III)/P(V)=O redox process. nih.gov The phosphine catalyst deoxygenates the sulfonyl chloride, leading to the formation of a reactive sulfenyl electrophile. This species can then be used in carbon-sulfur bond-forming reactions. nih.gov

Mechanistic studies have shown that the deoxygenation of the sulfonyl group can proceed through a twofold process, potentially involving an off-cycle resting state as a thiophosphonium ion. nih.gov This catalytic method is noted for its operational simplicity and broad tolerance of various functional groups, making it a general entry to valuable sulfenyl electrophiles that are otherwise difficult to access. nih.gov

| Catalyst System | Reactant Type | Key Transformation | Significance | Reference |

| Phosphetane / Hydrosilane | Sulfonyl Chlorides | Deoxygenative O-atom transfer | Generation of electrophilic sulfenylation reagents | nih.gov |

This table outlines the key components and outcome of the organophosphorus-catalyzed deoxygenation of sulfonyl chlorides.

Intramolecular Cyclization and Ring-Closing Reactions

The pyridine ring, while generally less reactive towards electrophiles than benzene, can participate in intramolecular cyclization reactions, especially when suitably activated or when the reactive partner is tethered to the ring system. arkat-usa.org These reactions are crucial for the synthesis of fused heterocyclic scaffolds found in biologically important molecules and advanced materials. beilstein-journals.org

One approach involves the intramolecular cationic π-cyclization of tethered N-acyliminium ions onto the pyridine ring. For instance, derivatives prepared from 2-hydroxy-6-methyl pyridine can undergo acid-catalyzed cyclization. arkat-usa.org The reaction of N-acyliminium ions with activated pyridines has been shown to yield novel heterocyclic structures, with a regiochemical preference for cyclization at the position para to an electron-donating substituent. arkat-usa.org The reaction can, however, also produce minor products from attack at the ortho position. arkat-usa.org

Another powerful method for constructing fused rings is the intramolecular C–H arylation catalyzed by transition metals like palladium. beilstein-journals.org Amide derivatives of picoline, including those from 6-methylpicoline, can undergo intramolecular cyclization. beilstein-journals.org In these reactions, a palladium catalyst, often in the presence of a phosphine ligand like triphenylphosphine (PPh₃), promotes the coupling of a C-H bond on the pyridine ring with an aryl halide tethered to the amide nitrogen. This process affords fused nitrogen-containing heterocycles in moderate to excellent yields. beilstein-journals.org The choice of ligand and reaction conditions can significantly influence the efficiency of the cyclization. beilstein-journals.org

| Reaction Type | Starting Material Derivative | Catalyst/Conditions | Product | Yield | Reference |

| Cationic π-Cyclization | Lactam from 2-(6-Methoxy-pyridin-2-yl)ethanol | Acid-catalyzed | Tricyclic Lactam | 30% | arkat-usa.org |

| Intramolecular C-H Arylation | Amide of 6-methylpicoline | Pd(OAc)₂ / PPh₃ | Fused Heterocycle | 77% | beilstein-journals.org |

| Intramolecular C-H Arylation | Amide of unsubstituted picoline | Pd(OAc)₂ / PPh₃ | Fused Heterocycle | 70% | beilstein-journals.org |

| Intramolecular C-H Arylation | Amide of 2,6-pyridinedicarboxylic acid | Pd(OAc)₂ / PPh₃ | Fused Heterocycle | 87% | beilstein-journals.org |

This table presents findings from intramolecular cyclization and ring-closing reactions involving pyridine derivatives.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in the Construction of Complex Molecular Architectures

6-Methyl-pyridine-2-sulfonyl chloride serves as a fundamental building block for constructing larger, more intricate molecular frameworks. The sulfonyl chloride moiety is a highly reactive electrophilic site, readily participating in reactions to form stable sulfonamide or sulfonate ester linkages. These linkages integrate the 6-methyl-pyridinyl group into a larger molecular design.

Once the sulfonamide is formed, the resulting molecule can be used in subsequent reactions to build complexity. For instance, sulfonamides prepared from precursors like 4-aminoacetophenone can act as key intermediates in multi-component reactions to synthesize complex hybrid molecules, such as indolyl-pyridines bearing a sulfonamide moiety researchgate.net. This strategy highlights the role of the initial sulfonylation reaction as a crucial step in a longer synthetic sequence aimed at producing architecturally complex and potentially biologically active compounds. A notable example of a complex pharmaceutical agent is 5-methyl-pyridine-2-sulfonic acid [6-methoxy-5-(2-methoxy-phenoxy)-2-pyridin-4-yl-pyrimidin-4-yl]-amide, a potent endothelin receptor antagonist, which showcases how a methyl-substituted pyridine (B92270) sulfonamide core is a key component of a complex therapeutic agent google.com.

Synthetic Utility in the Preparation of Diverse Sulfonamide Derivatives

The primary synthetic application of 6-Methyl-pyridine-2-sulfonyl chloride is in the preparation of sulfonamides. This is typically achieved through its reaction with primary or secondary amines, a robust and high-yielding transformation that forms a stable sulfur-nitrogen bond. The versatility of this reaction allows for the synthesis of a vast library of sulfonamide derivatives by simply varying the amine coupling partner.

The sulfonamide functional group is a well-established pharmacophore, and derivatives of 6-Methyl-pyridine-2-sulfonyl chloride are explored for their potential biological activities. The pyridine ring itself is a common motif in medicinal chemistry, and its combination with a sulfonamide linkage has led to the discovery of compounds with a range of therapeutic and agrochemical applications smolecule.comnih.govnih.gov.

Pharmaceutical Research: Derivatives have been investigated for various effects, including antimicrobial properties. While specific data on 6-Methyl-pyridine-2-sulfonyl chloride is limited, related pyridine sulfonamide structures are known to possess potential anti-inflammatory and analgesic effects smolecule.com. The synthesis of complex sulfonamides, such as those that act as endothelin receptor antagonists, underscores the importance of this compound class in drug discovery google.com.

Agrochemical Research: The pyridine moiety is a crucial component in numerous pesticides, including fungicides, insecticides, and herbicides nih.gov. The derivatization of intermediates like 6-Methyl-pyridine-2-sulfonyl chloride is a key strategy for discovering new and effective agrochemicals nih.gov. Research in this area focuses on creating novel sulfonamides with desired activity against agricultural pests and diseases smolecule.comresearchgate.net.

| Target Application | Compound Class | Significance |

| Pharmaceuticals | Pyridine Sulfonamides | Core structure in drugs with potential antimicrobial, anti-inflammatory, and analgesic properties smolecule.com. |

| Pharmaceuticals | Complex Heterocyclic Sulfonamides | Used as building blocks for potent therapeutics like endothelin receptor antagonists google.com. |

| Agrochemicals | Pyridine-based Derivatives | The pyridine ring is a key feature in a wide range of fungicides, herbicides, and insecticides nih.gov. |

Chiral sulfonamides are of significant interest in medicinal chemistry and as ligands in asymmetric catalysis nih.gov. 6-Methyl-pyridine-2-sulfonyl chloride can be used to synthesize these important molecules through its reaction with chiral amines. This nucleophilic substitution reaction proceeds under mild conditions to yield chiral sulfonamides where the stereocenter is preserved nih.gov.

Furthermore, the pyridinesulfonyl group itself can play a role in stereocontrol. Research has shown that the 2-pyridinesulfonyl group can act as an efficient stereocontroller in certain reactions, where coordination of a chiral Lewis acid to the pyridine nitrogen and a sulfonyl oxygen can induce enantioselectivity in subsequent bond formations researchgate.net. This dual function—acting as both a structural component and a directing group for chirality—makes it a valuable tool in asymmetric synthesis researchgate.net.

| Method | Description | Key Feature |

| Reaction with Chiral Amines | 6-Methyl-pyridine-2-sulfonyl chloride reacts with a pre-existing chiral amine. | Straightforward synthesis of N-substituted chiral sulfonamides nih.gov. |

| Asymmetric Induction | The 2-pyridinesulfonyl group in the product can direct subsequent stereoselective reactions. | The sulfonyl group acts as a stereocontroller, inducing chirality in other parts of the molecule researchgate.net. |

Functionalization of Heterocyclic Systems and Aromatic Compounds

Beyond the synthesis of sulfonamides, 6-Methyl-pyridine-2-sulfonyl chloride is instrumental in the chemical modification of other ring systems, particularly other nitrogen-containing heterocycles.

The compound serves as a reagent for introducing the "6-methyl-pyridine-2-sulfonyl" group onto other molecules, including other azaarenes (nitrogen-containing aromatic heterocycles). A prime example is the reaction with aminopyridines. When 6-Methyl-pyridine-2-sulfonyl chloride reacts with an aminopyridine, it forms a sulfonamide linkage between the two pyridine rings, creating a bipyridine-like structure connected by a -SO₂-NH- bridge nih.gov. This method allows for the synthesis of complex molecules containing multiple heterocyclic units, which is a common strategy in the design of new functional materials and pharmaceutical agents nih.gov. Care must be taken in these reactions, as double sulfonylation can sometimes occur under basic conditions nih.gov.

The sulfonyl group, once incorporated into a molecule, can be used to direct further functionalization, allowing for the synthesis of pyridines with highly specific substitution patterns. After 6-Methyl-pyridine-2-sulfonyl chloride reacts with an amine to form a pyridine-2-sulfonamide (B152805), the sulfonamide group can direct ortho-metalation researchgate.net. Using a strong base, it is possible to selectively deprotonate the C3 position of the pyridine ring. The resulting organometallic intermediate can then react with a variety of electrophiles, leading to the formation of 2,3-disubstituted pyridine derivatives researchgate.net. This two-step process—sulfonamide formation followed by directed ortho-functionalization—provides a powerful method for creating pyridines with precisely controlled arrangements of functional groups that would be difficult to access through other means researchgate.net.

Application in Polymer Chemistry and Materials Science

In the realm of polymer chemistry and materials science, sulfonyl chlorides are recognized for their ability to introduce specific functionalities into polymer backbones or onto material surfaces, thereby tailoring their physical and chemical properties. This has led to their use in creating advanced coatings, specialized membranes, and functional polymers.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with tunable structures and functions. Postsynthetic modification (PSM) is a key strategy for introducing new functionalities into MOFs that are not achievable through direct synthesis. Sulfonyl chlorides have been demonstrated as effective reagents for the PSM of MOFs, particularly those containing reactive amine or sulfonic acid groups.

The general scheme for such a modification would involve the reaction of an amino-functionalized MOF with 6-Methyl-pyridine-2-sulfonyl chloride, leading to the formation of a sulfonamide bond and the incorporation of the methyl-pyridinyl group.

Table 1: Examples of Postsynthetic Modification of MOFs with Sulfonyl Chlorides

| MOF Precursor | Sulfonyl Chloride Reagent | Functional Group Introduced | Potential Application |

| Amino-functionalized MOF | 6-Methyl-pyridine-2-sulfonyl chloride | 6-Methyl-pyridine-2-sulfonamide | Catalysis, Gas Sorption |

| Sulfonic acid-functionalized MOF | (Not applicable for direct reaction) | - | - |

The derivatization of existing polymers and surfaces is a critical step in the development of novel materials with tailored properties. Sulfonyl chlorides are versatile derivatizing agents in this regard. For example, polystyrene can be functionalized to polystyrene sulfonyl chloride, which then serves as a reactive resin for the synthesis of various compounds, including nitrogen-containing heterocycles. This demonstrates the role of the sulfonyl chloride group as a reactive handle for immobilizing and synthesizing complex molecules on a solid support.

Given its structure, 6-Methyl-pyridine-2-sulfonyl chloride could be employed to introduce the 6-methyl-pyridinylsulfonyl moiety onto polymer surfaces or into polymer matrices. This could impart specific properties to the material, such as altered hydrophilicity, metal-ion coordination sites due to the pyridine nitrogen, or specific catalytic activity. The introduction of such a functional group can be particularly interesting for creating materials for applications in catalysis, separation sciences, or as specialized coatings.

Table 2: Potential Applications of 6-Methyl-pyridine-2-sulfonyl chloride in Material Derivatization

| Material Substrate | Derivatization Reaction | Resulting Functional Material | Potential Application |

| Amine-functionalized Polymer | Sulfonamide formation | Polymer with pendant 6-methyl-pyridinylsulfonyl groups | Metal-ion scavenging, Catalysis |

| Hydroxyl-functionalized Surface | Sulfonate ester formation | Surface with covalently attached 6-methyl-pyridinylsulfonyl groups | Modified surface energy, Biocompatible coating |

Use as Chiral Derivatizing Agents in Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is crucial in asymmetric synthesis and pharmaceutical sciences. One common method involves the use of a chiral derivatizing agent (CDA) to convert a mixture of enantiomers into a mixture of diastereomers. These diastereomers can then be distinguished and quantified by techniques such as NMR spectroscopy or HPLC.

While 6-Methyl-pyridine-2-sulfonyl chloride is not itself a chiral molecule, it can be used to derivatize chiral amines, alcohols, or other nucleophiles. If an enantiomerically pure chiral amine is reacted with 6-Methyl-pyridine-2-sulfonyl chloride, it would form a single diastereomer of the corresponding sulfonamide. However, the more common application of a derivatizing agent in this context is to react a racemic analyte with a chiral derivatizing agent.

Although there is no specific literature detailing the use of 6-Methyl-pyridine-2-sulfonyl chloride as a chiral derivatizing agent, the principle can be illustrated. If a chiral version of a pyridine sulfonyl chloride were available, it could be used to determine the enantiomeric excess of a racemic amine, for example. The reaction would produce two diastereomeric sulfonamides, which would ideally exhibit different chemical shifts in their NMR spectra or different retention times in an HPLC chromatogram, allowing for their quantification and thus the determination of the original enantiomeric excess.

Pyridine-3-sulfonyl chloride has been used as a derivatizing reagent for the analysis of steroids by LC-MS/MS, highlighting the utility of pyridine sulfonyl chlorides in creating derivatives for analytical purposes. By extension, a chiral pyridinyl sulfonyl chloride could potentially serve as a valuable tool for enantiomeric excess determination.

Table 3: Principle of Enantiomeric Excess Determination using a Chiral Derivatizing Agent

| Racemic Analyte | Chiral Derivatizing Agent (Hypothetical) | Resulting Products | Analytical Technique |

| Chiral Amine (R/S mixture) | Chiral Pyridinyl Sulfonyl Chloride (e.g., (R)-isomer) | Diastereomeric Sulfonamides (R,R and S,R) | NMR, HPLC |

| Chiral Alcohol (R/S mixture) | Chiral Pyridinyl Sulfonyl Chloride (e.g., (R)-isomer) | Diastereomeric Sulfonate Esters (R,R and S,R) | NMR, HPLC |

Spectroscopic Characterization and Computational Studies

Spectroscopic Methodologies for Structural and Electronic Elucidation

Specific ¹H and ¹³C NMR spectral data for 6-Methyl-pyridine-2-sulfonyl chloride, which would provide detailed information about the hydrogen and carbon environments within the molecule, are not available in published literature.

Published IR spectroscopic data, which would identify the characteristic vibrational frequencies of the functional groups present in 6-Methyl-pyridine-2-sulfonyl chloride, could not be found.

A search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), yielded no results for the single-crystal X-ray structure of 6-Methyl-pyridine-2-sulfonyl chloride. Consequently, information regarding its solid-state conformation and packing is unavailable.

Without crystallographic data, a definitive analysis of the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal lattice of 6-Methyl-pyridine-2-sulfonyl chloride cannot be performed.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Quantum Chemical Calculations and Theoretical Modeling

No published theoretical studies employing Density Functional Theory (DFT) or other quantum chemical methods to investigate the electronic structure, geometry, or reactivity of 6-Methyl-pyridine-2-sulfonyl chloride could be located.

Density Functional Theory (DFT) Studies

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 6-Methyl-pyridine-2-sulfonyl chloride, DFT calculations would be employed to find the equilibrium geometry by minimizing the forces on each atom. This process yields critical data on bond lengths, bond angles, and dihedral angles.

While specific experimental or calculated geometric parameters for 6-Methyl-pyridine-2-sulfonyl chloride are not detailed in the available literature, analysis of related structures, such as 2,4,6-trimethylbenzene sulphonylchloride, provides valuable insights. researchgate.net The geometry is dictated by the spatial arrangement of the pyridine (B92270) ring and the sulfonyl chloride group. The presence of the methyl group at the 6-position induces steric and electronic effects that influence the orientation of the -SO₂Cl group relative to the ring.

Conformational analysis would investigate the rotational barrier around the C-S bond, linking the pyridine ring to the sulfonyl group. Due to potential steric hindrance between the methyl group, the pyridine nitrogen, and the oxygen atoms of the sulfonyl group, the rotation is expected to be restricted, leading to one or more stable conformers. Identifying the global minimum energy conformer is crucial as it represents the most populated and chemically relevant structure under standard conditions.

Table 1: Predicted Geometrical Parameters for 6-Methyl-pyridine-2-sulfonyl chloride (Illustrative) (Note: These are representative values based on analogous structures and DFT principles, not from a specific study on this compound.)

| Parameter | Predicted Value | Description |

| C-S Bond Length | ~1.78 Å | Bond connecting the pyridine ring to the sulfur atom. |

| S-Cl Bond Length | ~2.08 Å | Bond between the sulfur and chlorine atoms. |

| S=O Bond Length | ~1.43 Å | Double bonds between sulfur and oxygen atoms. |

| C-N-C Angle | ~117° | Bond angle within the pyridine ring at the nitrogen atom. |

| O-S-O Angle | ~122° | Angle between the two oxygen atoms and the sulfur atom. |

| C-C-S-Cl Dihedral | Varies | The rotational angle defining the conformation of the sulfonyl chloride group. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.orgnumberanalytics.comlibretexts.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. libretexts.org The LUMO is the innermost empty orbital and acts as an electron acceptor, indicating the molecule's electrophilicity. libretexts.org The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. wikipedia.orgresearchgate.net

For 6-Methyl-pyridine-2-sulfonyl chloride, the HOMO is expected to be distributed over the electron-rich pyridine ring and potentially the oxygen atoms of the sulfonyl group. researchgate.net The LUMO is likely centered on the pyridine ring and the electrophilic sulfur atom of the sulfonyl chloride group. wuxibiology.com In related chlorodiazines and chloropyridines, the LUMO lobes are significantly centered on the carbon atom bearing the chlorine, which is the site of nucleophilic attack. wuxibiology.com The methyl group, being electron-donating, will slightly raise the energy of the HOMO, while the electron-withdrawing sulfonyl chloride group will lower the energy of the LUMO.

Table 2: Representative FMO Properties for a Pyridine Sulfonyl Chloride Derivative (Note: Values are illustrative, based on computational studies of similar heterocyclic systems.) researchgate.net

| Parameter | Energy (eV) | Description |

| E(HOMO) | -7.25 | Energy of the Highest Occupied Molecular Orbital. |

| E(LUMO) | -1.80 | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap (ΔE) | 5.45 | Energy difference, indicating chemical reactivity and stability. wikipedia.orgresearchgate.net |

The distribution of these orbitals dictates the molecule's reactive sites for electrophilic and nucleophilic attacks.

Global Reactivity Indices

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. researchgate.net These indices provide a quantitative measure of stability and reactivity.

Electron Affinity (A): A = -E(LUMO)

Ionization Potential (I): I = -E(HOMO)

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Electrophilicity Index (ω): ω = χ² / (2η)

Chemical hardness (η) measures the resistance to a change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons.

Table 3: Calculated Global Reactivity Descriptors (Illustrative) (Note: These values are derived from the representative energies in Table 2.)

| Descriptor | Value (eV) | Interpretation |

| Ionization Potential (I) | 7.25 | Energy required to remove an electron. |

| Electron Affinity (A) | 1.80 | Energy released when an electron is added. |

| Electronegativity (χ) | 4.525 | Tendency to attract electrons. |

| Chemical Hardness (η) | 2.725 | Resistance to charge transfer. |

| Electrophilicity Index (ω) | 3.75 | Capacity to act as an electrophile. |

These indices collectively suggest that 6-Methyl-pyridine-2-sulfonyl chloride is a moderately hard molecule with a significant electrophilic character, consistent with the known reactivity of sulfonyl chlorides.

Electrostatic Potential and Molecular Electrostatic Potential Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. uni-muenchen.descispace.com The MEP is mapped onto the electron density surface, using a color scale to indicate electrostatic potential. researchgate.net Typically, red areas signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netresearchgate.net

For 6-Methyl-pyridine-2-sulfonyl chloride, the MEP map would show significant negative potential (red) around the highly electronegative oxygen atoms of the sulfonyl group and the nitrogen atom of the pyridine ring. mdpi.com These sites are the most likely points for interaction with electrophiles or protons. Conversely, a region of strong positive potential (blue) would be located around the sulfur atom, which is bonded to three highly electronegative atoms (two oxygens and one chlorine), making it a prime target for nucleophilic attack. The hydrogen atoms of the methyl group and pyridine ring would also exhibit positive potential. mdpi.com

Advanced Computational Approaches for Reaction Mechanisms and Selectivity

Computational chemistry is instrumental in elucidating reaction mechanisms by locating and characterizing transition states (TS). For 6-Methyl-pyridine-2-sulfonyl chloride, a key reaction is nucleophilic substitution at the sulfur atom, where the chloride ion is displaced by a nucleophile.

DFT calculations can model this process. For instance, the reaction with an amine would proceed via a nucleophilic attack of the amine's nitrogen on the electrophilic sulfur atom. researchgate.net Computational methods can determine whether this occurs through a concerted Sₙ2-like mechanism with a single transition state or a stepwise addition-elimination pathway involving a pentacoordinate sulfur intermediate. By calculating the energy barriers (activation energies) associated with each potential pathway, the most favorable mechanism can be identified. Such studies on related arenesulfonyl chlorides have shown that the mechanism can vary depending on the specific reactants and conditions.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules, providing information on electronic transitions, such as those observed in UV-Vis spectroscopy. rsc.orgchemrxiv.org TD-DFT calculates the excitation energies required to promote an electron from an occupied orbital to an unoccupied one and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. researchgate.netchemicalbook.com

A TD-DFT analysis of 6-Methyl-pyridine-2-sulfonyl chloride would predict its electronic absorption spectrum. The lowest energy transitions would likely be π → π* transitions within the pyridine ring and potentially n → π* transitions involving the nitrogen lone pair. researchgate.net The calculations can characterize the nature of each excited state, for example, by identifying it as a locally excited state on the pyridine moiety or as a charge-transfer state between the ring and the sulfonyl group. rsc.org This information is vital for applications in photochemistry and for designing molecules with specific optical properties. While TD-DFT is a workhorse method, its accuracy can be limited for certain systems, and benchmark studies are often necessary to validate the results against experimental data or higher-level computations. chemrxiv.orgresearchgate.net

Future Research Directions and Emerging Trends in the Chemistry of 6 Methyl Pyridine 2 Sulfonyl Chloride

The field of pyridine (B92270) sulfonyl chlorides, including 6-Methyl-pyridine-2-sulfonyl chloride, is continuously evolving. Researchers are actively exploring new methodologies to improve synthesis efficiency, enhance molecular functionality, and broaden the application scope of these vital chemical intermediates. The future of research in this area is geared towards sustainability, precision, and the integration of modern computational tools to accelerate discovery.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Methyl-pyridine-2-sulfonyl chloride?

- Methodology : The compound is synthesized via oxidation of 6-methylpyridine-2-thiol (1c) using NaClO₂ under acidic conditions. This method avoids hazardous reagents like chlorine gas and provides moderate yields (~65%). The reaction is typically carried out in a mixture of H₂O and CH₃CN at 0°C for 2 hours, followed by gradual warming to room temperature .

- Key Considerations : Ensure precise stoichiometric control of NaClO₂ to minimize over-oxidation byproducts. Purification via column chromatography (e.g., petroleum ether/ethyl acetate) is recommended to isolate the sulfonyl chloride from residual thiol or sulfonic acid impurities .

Q. How does 6-Methyl-pyridine-2-sulfonyl chloride react with amines to form sulfonamides?

- Methodology : The compound reacts with primary or secondary amines in aprotic solvents (e.g., DCM or THF) under basic conditions (e.g., pyridine or Et₃N). For example, (S)-6-Methyl-N-(1-phenylethyl)pyridine-2-sulfonamide (4ba) was synthesized by reacting 6-methylpyridine-2-sulfonyl chloride with (S)-1-phenylethylamine in DCM at 0°C for 2 hours .

- Key Considerations : Monitor reaction progress via TLC or HPLC to ensure complete conversion. Excess amine (1.2–1.5 eq.) is often required to account for HCl byproduct neutralization .

Q. What safety precautions are critical when handling 6-Methyl-pyridine-2-sulfonyl chloride?

- Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound is moisture-sensitive and reacts exothermically with water, releasing HCl gas. Store under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis.

- Key Considerations : Refer to safety protocols for structurally similar sulfonyl chlorides, such as (4-Chloropyridin-2-YL)methanesulfonyl chloride, which highlight risks of skin corrosion and respiratory irritation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance sulfonamide yield while minimizing decomposition?

- Methodology : Conduct kinetic studies under varying temperatures and solvent systems. For instance, 2-pyridinylsulfonyl chloride derivatives are unstable at elevated temperatures; thus, reactions are performed at 0–25°C. Solvent polarity (e.g., DMF vs. THF) impacts reactivity: DMF accelerates sulfonylation but may promote side reactions .

- Data Analysis : Use ¹H-NMR to quantify sulfonamide-to-amine ratios in crude mixtures. For example, in CAU-1-NH₂ frameworks, NMR integration of sulfonamide protons versus unreacted NH₂ groups revealed >90% conversion under optimized conditions .

Q. What analytical techniques are most effective for characterizing 6-Methyl-pyridine-2-sulfonyl chloride derivatives?

- Methodology : Combine spectroscopic and chromatographic methods:

- ¹H/¹³C-NMR : Identify substitution patterns (e.g., methyl group at C6 in 6-methylpyridine derivatives) and confirm sulfonamide bond formation .

- HRMS : Validate molecular weights of derivatives like (S)-6-Methyl-N-(1-phenylethyl)pyridine-2-sulfonamide .

- X-ray crystallography : Resolve stereochemistry in chiral sulfonamides, though crystallization may require trace petroleum ether for impurity removal .

Q. How does the methyl group at the C6 position influence the compound’s reactivity in nucleophilic substitutions?

- Methodology : Compare reaction kinetics with unsubstituted pyridine-2-sulfonyl chloride. Steric hindrance from the C6 methyl group reduces reactivity toward bulky nucleophiles (e.g., tert-butylamine) but has minimal impact on smaller amines (e.g., methylamine). Computational studies (DFT) can model steric and electronic effects .

- Case Study : In the synthesis of 4ba, the C6 methyl group did not impede reaction with (S)-1-phenylethylamine due to the amine’s linear conformation .

Q. What strategies mitigate instability during long-term storage of 6-Methyl-pyridine-2-sulfonyl chloride?

- Methodology : Store under inert conditions (argon) with molecular sieves (3Å) to absorb moisture. Stability tests show decomposition rates increase at >–20°C; regular NMR or FTIR monitoring detects hydrolysis to sulfonic acid.

- Data : Analogous sulfonyl chlorides (e.g., 6-(difluoromethyl)pyridine-2-sulfonyl chloride) degrade by ~5% per month at –20°C, requiring repurification before critical experiments .

Q. How can computational chemistry predict the reactivity of 6-Methyl-pyridine-2-sulfonyl chloride in novel reactions?

- Methodology : Use DFT calculations (e.g., Gaussian 16) to model transition states and activation energies for reactions like sulfonylation or nucleophilic substitution. Compare with experimental data from PubChem or ECHA databases .

- Application : Predict regioselectivity in reactions with bifunctional nucleophiles (e.g., aminothiols) by analyzing frontier molecular orbitals (HOMO-LUMO gaps) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.